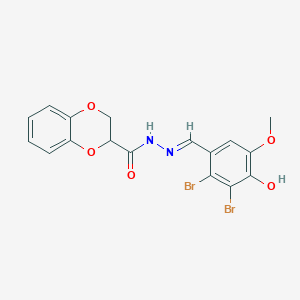![molecular formula C13H26N2O B6075582 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol, also known as MPEP, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in learning and memory processes.
作用機序
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating the release of glutamate. By blocking this receptor, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol reduces the release of glutamate, which can have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and dopamine in the brain, which can have a range of effects on neuronal activity and synaptic plasticity. It has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may have potential therapeutic applications for neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol in lab experiments is that it is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol is not selective for mGluR5 over other glutamate receptors, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol. One area of interest is its potential therapeutic applications for neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential as a treatment for addiction, particularly in relation to its effects on dopamine release in the brain. Additionally, further research is needed to better understand the specific effects of blocking the mGluR5 receptor, and to develop more selective compounds that can target this receptor with greater specificity.
合成法
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of 3-methylcyclohexylamine with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with ethylene oxide. Other methods involve the reaction of 3-methylcyclohexylamine with 4-(2,3-dichlorophenyl)piperazine, followed by reduction with lithium aluminum hydride and subsequent reaction with ethylene oxide.
科学的研究の応用
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been extensively studied in the field of neuroscience, particularly in relation to its potential therapeutic applications for neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of Parkinson's disease, Huntington's disease, and addiction, among others.
特性
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12-3-2-4-13(11-12)15-7-5-14(6-8-15)9-10-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYDYOPEBORMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075543.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)
![10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075571.png)

![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)